molecular formula C13H19BrN4O B5731503 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine

4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine

Katalognummer B5731503
Molekulargewicht: 327.22 g/mol
InChI-Schlüssel: UPJSZNWTPDUPJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine, also known as BML-210, is a small molecule that has been studied for its potential therapeutic applications. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of a protein called glycogen synthase kinase 3 beta (GSK-3β). This protein is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Wirkmechanismus

4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine works by binding to the ATP-binding site of GSK-3β, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease models, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes models, this compound has been shown to improve insulin sensitivity and glucose tolerance.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows it to be used in a variety of cell-based assays. However, one limitation of using this compound is that it can have off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine. One area of research could focus on optimizing the compound's pharmacokinetic properties to improve its efficacy and reduce off-target effects. Another area of research could focus on identifying novel targets of this compound and exploring its potential therapeutic applications in other diseases. Finally, future research could focus on developing this compound derivatives with improved potency and selectivity.
In conclusion, this compound is a small molecule that has been studied for its potential therapeutic applications. Its ability to inhibit the activity of GSK-3β has made it a promising candidate for the treatment of a variety of diseases. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to the development of novel therapeutics.

Synthesemethoden

The synthesis of 4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine involves a multi-step process that begins with the reaction of 4,5-dibromo-2-nitropyrimidine and 1-piperidin-4-ylmorpholine. This reaction is followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting compound is then treated with hydrochloric acid to yield the final product, this compound.

Eigenschaften

IUPAC Name

4-(5-bromo-4-piperidin-1-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O/c14-11-10-15-13(18-6-8-19-9-7-18)16-12(11)17-4-2-1-3-5-17/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJSZNWTPDUPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.